Calcipotriol, anhydrous impurity A [EP] Calcipotriol, anhydrous impurity A [EP] MC 1046 is a vitamin D3 analogue with similar effects. Impurity of Calcipotriol, an antipsoriatic.
Brand Name: Vulcanchem
CAS No.: 126860-83-1
VCID: VC21341909
InChI: InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1
SMILES: CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Molecular Formula: C27H38O3
Molecular Weight: 410.6 g/mol

Calcipotriol, anhydrous impurity A [EP]

CAS No.: 126860-83-1

Cat. No.: VC21341909

Molecular Formula: C27H38O3

Molecular Weight: 410.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Calcipotriol, anhydrous impurity A [EP] - 126860-83-1

CAS No. 126860-83-1
Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
IUPAC Name (E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one
Standard InChI InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1
Standard InChI Key KKDBQSPKXAUHPH-NRCQPIEOSA-N
Isomeric SMILES C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
SMILES CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Canonical SMILES CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Appearance White Solid

Chemical Identity and Structural Characteristics

Chemical Designation and Properties

Calcipotriol, anhydrous impurity A [EP] is chemically defined as 9β,10α-cholesta-5,7-diene-3β,25-diol . This compound is one of four specified impurities (A, B, C, and D) identified in the European Pharmacopoeia monograph for anhydrous calcipotriol. It possesses the following chemical and physical properties:

ParameterValue
Chemical Name9β,10α-cholesta-5,7-diene-3β,25-diol
CAS Number126860-83-1
Molecular FormulaC₂₇H₄₀O₃
Molecular Weight410.60
Systematic Name(R,E)-1-cyclopropyl-4-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-one

Structural Relationship to Calcipotriol

Impurity A shares structural similarities with the parent compound calcipotriol (anhydrous), which has the IUPAC name (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol and a molecular weight of 412.6 . The structural difference primarily involves the configuration at the 9,10-position of the steroid nucleus, resulting in a distinct chemical entity with potentially different biological activity and stability characteristics.

Analytical Detection and Quantification Methods

Thin-Layer Chromatography (TLC)

The European Pharmacopoeia describes a specific thin-layer chromatography method for the detection and semi-quantitative analysis of impurity A in calcipotriol preparations:

ParameterSpecification
Stationary PhaseTLC silica gel F254 plate R
Mobile Phase2-methylpropanol R, methylene chloride R (20:80 V/V)
Sample PreparationDissolve in triethylamine:chloroform (1:9) solution
Detection MethodSpray with alcoholic solution of sulphuric acid R, dry at 140°C, examine under UV light at 366 nm
Relative RetentionApproximately 1.2 relative to calcipotriol (RF = about 0.4)

This TLC method allows for qualitative identification and semi-quantitative assessment of impurity A, with a specified limit of 0.25% relative to the principal component .

ParameterSpecification
ColumnC18 150 × 4.6 mm, 2.7 μm
Temperature50°C
Mobile Phase ComponentsA: Water:MeOH:THF (70:25:5 v/v/v)
B: ACN:Water:THF (90:5:5 v/v/v)
Gradient ProgramComplex gradient with varying flow rates (1.0-2.0 mL/min)
Injection Volume20 μL
DiluentACN:water (95:5 v/v)

This chromatographic approach provides a framework for comprehensive impurity profiling, including the detection of impurity A.

Significance in Pharmaceutical Quality Control

Acceptable Limits and Specifications

Stability Considerations and Degradation Pathways

Environmental Factors Affecting Stability

Calcipotriol and its related impurities, including impurity A, are known to be sensitive to various environmental factors. The parent compound calcipotriol is noted to be "sensitive to heat and light" and undergoes "reversible isomerisation to pre-calcipotriol... in solution, depending on temperature and time."

Degradation Studies

Research indicates that calcipotriol shows "significant deterioration when... exposed to hydrogen peroxide oxidation conditions (3%H₂O₂, 70°C, 10 min)" and "considerable deterioration... when the medication product was exposed to photolytic exposure (1.2 million lux hours, 200wh/m² UV light) and heat exposure (60°C, 2 hours)." While these degradation studies focus on the parent compound, they provide insight into conditions that may influence the formation or transformation of impurity A.

Comparative Analysis with Other Calcipotriol Impurities

Specified Impurities in European Pharmacopoeia

The European Pharmacopoeia identifies four specified impurities for calcipotriol anhydrous:

ImpurityChemical NameStructural Characteristics
A9β,10α-cholesta-5,7-diene-3β,25-diolModified 9,10 configuration
Bcholesta-5,7-diene-3β,25-diolLacks cyclopropyl group
C(6E)-9,10-secocholesta-5(10),6,8-triene-3β,25-diolE-isomer at position 6
D(5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3β,25-diolE-isomers at positions 5 and 7

These structurally related compounds require careful monitoring and control during manufacturing and quality control processes.

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